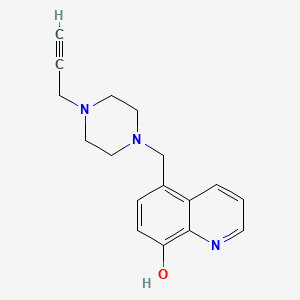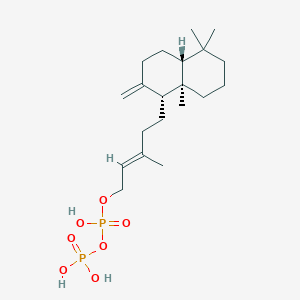![molecular formula C21H21N3 B1235331 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magenta II free base is an imine that is 4-methylidenecyclohexa-2,5-dien-1-imine in which both the hydrogens of the methylidene group are replaced by 4-amino-3-methylphenyl groups. The hydrochloride salt is the histological dye 'magenta II'. It has a role as a histological dye and a fluorochrome. It is an imine and a substituted aniline. It is a conjugate base of a magenta II(1+).
Applications De Recherche Scientifique
Molecular Structure Analysis
The molecular structures of compounds closely related to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) have been studied using methods like gas electron-diffraction, revealing insights into their non-planar carbocyclic rings and bond lengths (Trætteberg et al., 1982).
Luminescence Properties
Research on novel macrocyclic co-crystals based on compounds structurally similar to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) has shown potential for applications in crystal engineering and luminescent properties. These studies indicate the ability of such compounds to form complex crystal structures with interesting luminescent properties (Li et al., 2015).
Polymeric Applications
The synthesis of polymers bearing components structurally similar to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) has been investigated, revealing their potential in forming stable polyradicals with unique properties like a triplet ground state or intramacromolecular spin coupling (Nishide et al., 1997).
Crystal Packing Analysis
Studies on isomeric compounds related to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) have provided insights into crystal packing phenomena, emphasizing the importance of interactions like C–H⋯N and π⋯π in the crystal structures of these molecules (Lai et al., 2006).
Catalytic Applications
Research on bis(imino)pyridine cobalt-catalyzed reactions using compounds structurally related to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) has shown significant potential in catalysis, particularly in hydroboration reactions with high activity and selectivity (Obligacion & Chirik, 2013).
Electronic Structure in Solid State
Investigations into the electronic structure of evaporated thin films of highly amphoteric and polar molecules structurally akin to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) have provided valuable insights into their electron-donating and accepting abilities in the solid state, which could be significant for various electronic applications (Tsutsumi et al., 2008).
Propriétés
Nom du produit |
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) |
|---|---|
Formule moléculaire |
C21H21N3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |
InChI |
InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3/b21-16+,23-19? |
Clé InChI |
RJAMLLTWCQCKGI-XFFNOMDFSA-N |
SMILES isomérique |
CC1=C/C(=C(\C2=CC=C(C=C2)N)/C3=CC(=C(C=C3)N)C)/C=CC1=N |
SMILES canonique |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



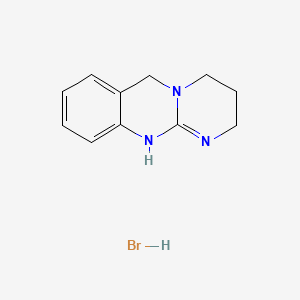
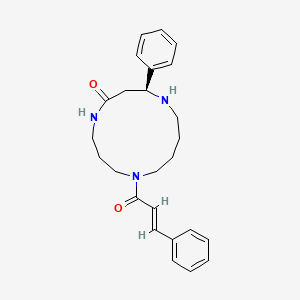
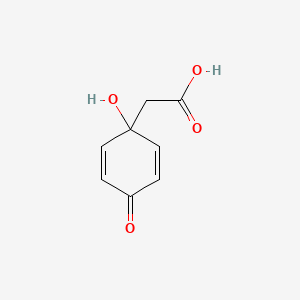
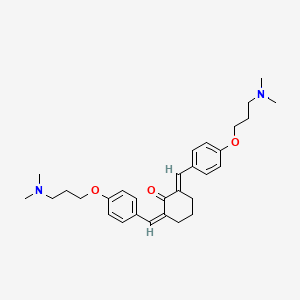
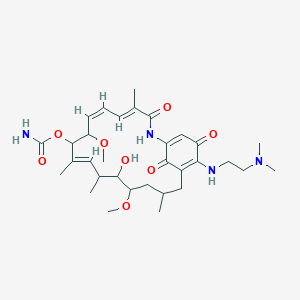
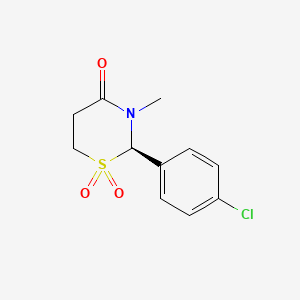
![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)
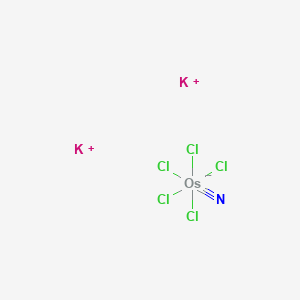
![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)
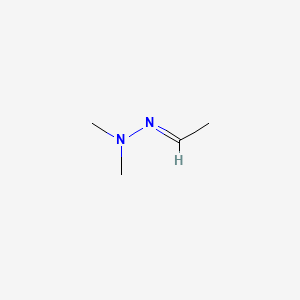
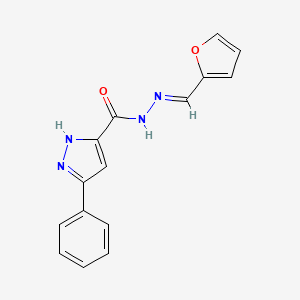
![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)
